4-(2-(3-Pyridinyl)vinyl)quinoline
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Overview
Description
4-(2-(3-Pyridinyl)vinyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. . The structure of this compound consists of a quinoline core with a pyridinyl vinyl substituent at the 4-position, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3-Pyridinyl)vinyl)quinoline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(3-Pyridinyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-(2-(3-Pyridinyl)vinyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(3-Pyridinyl)vinyl)quinoline involves its interaction with various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to cell death . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 4-Methyl-2-(3-pyridinyl)quinoline
- 4-Hydroxy-2-quinoline
- 4-(4-Pyridinyl)quinoline
Comparison: 4-(2-(3-Pyridinyl)vinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher selectivity and potency in certain biological assays, making it a valuable compound for further research and development .
Properties
CAS No. |
1586-50-1 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-3-ylethenyl]quinoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-16-15(5-1)14(9-11-18-16)8-7-13-4-3-10-17-12-13/h1-12H/b8-7+ |
InChI Key |
YWFGPIWOFHMULO-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
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